2-Chloro-3'-fluorobenzophenone
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Overview
Description
2-Chloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO1. It is used as a starting material for the synthesis of other compounds23.
Synthesis Analysis
The synthesis of 2-Chloro-3’-fluorobenzophenone is not explicitly detailed in the available literature. However, a method for synthesizing a similar compound, 2-chloro-3-fluorobromobenzene, has been described4. This method involves a bromination reaction on 3-chloro-2-fluoroaniline, followed by a diazotization amino removal reduction reaction4.Molecular Structure Analysis
The molecular structure of 2-Chloro-3’-fluorobenzophenone can be inferred from its molecular formula, C13H8ClFO1. However, specific details about its molecular structure, such as bond lengths and angles, are not readily available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-3’-fluorobenzophenone are not detailed in the available literature. However, it is known that chlorinated and fluorinated compounds can participate in a variety of chemical reactions, including substitution and elimination reactions56.Physical And Chemical Properties Analysis
2-Chloro-3’-fluorobenzophenone has a molecular weight of 234.65 g/mol1. Other physical and chemical properties, such as melting point, boiling point, and density, are not readily available in the literature.Scientific Research Applications
Molecular Geometry and Chemical Reactivity Analysis
2-Chloro-3'-fluorobenzophenone derivatives have been synthesized and studied for their molecular geometry and chemical reactivity. Quantum chemical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the molecular structure, photo-physical properties, vibrational frequencies, and chemical reactivity of these compounds. Such studies highlight the compound's potential in various scientific applications due to its reactive sites and unique molecular properties (Satheeshkumar et al., 2017).
Vibrational Spectroscopy and Thermodynamic Properties
Vibrational spectroscopy techniques like FT-Raman and FT-IR have been employed to characterize 2-Chloro-3'-fluorobenzophenone and analyze its spectral data. DFT calculations were used to explore the molecular geometries, vibrational frequencies, infrared intensities, and Raman activities. This research provides valuable insights into the compound's thermodynamic properties at various temperatures, emphasizing its significance in materials science and spectroscopy studies (Chaitanya et al., 2011).
Photophysical and Photochemical Properties
Studies have been conducted on the photophysical and photochemical properties of 2-Chloro-3'-fluorobenzophenone derivatives, focusing on their behavior at low temperatures and their interactions in different states. These studies are crucial for understanding the compound's behavior under various conditions and can contribute to its application in photochemistry and material sciences (Kuş, 2017).
Material Synthesis and Characterization
2-Chloro-3'-fluorobenzophenone has been used in the synthesis of advanced materials. For instance, it has been involved in the synthesis of multiblock copolymers, which are notable for their applications in membrane materials due to their solubility and thermal properties. The detailed synthesis process and the characterization of these polymers highlight the compound's role in creating new materials with potential applications in various industries (Ghassemi et al., 2004).
Safety And Hazards
Specific safety data and hazard information for 2-Chloro-3’-fluorobenzophenone are not readily available in the literature. However, it is generally recommended to avoid breathing in chemical vapors, avoid contact with skin and eyes, and use personal protective equipment when handling chemical substances8.
Future Directions
The future directions for the use and study of 2-Chloro-3’-fluorobenzophenone are not explicitly mentioned in the available literature. However, given its role as a starting material for the synthesis of other compounds23, it is likely that further research could explore its potential applications in various fields, such as pharmaceuticals and agrochemicals7.
properties
IUPAC Name |
(2-chlorophenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAXMPCQUQCCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641761 |
Source
|
Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-fluorobenzophenone | |
CAS RN |
81029-87-0 |
Source
|
Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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